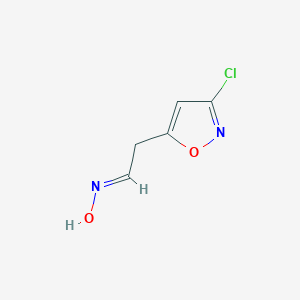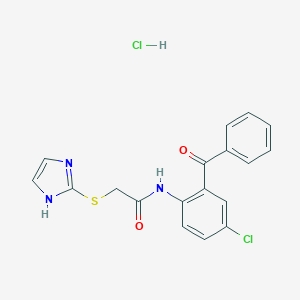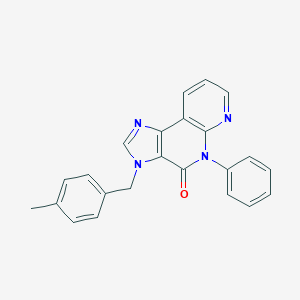
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl- is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the imidazo[4,5-c][1,8]naphthyridine family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl- is not fully understood. However, it has been suggested that this compound may exert its biological effects by targeting specific enzymes or receptors in the body. For example, it has been proposed that this compound may inhibit the activity of certain enzymes involved in cancer cell growth or modulate the activity of certain receptors involved in inflammation.
Effets Biochimiques Et Physiologiques
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl- has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antibacterial activity against several strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl- in lab experiments is its potential to exhibit diverse biological activities. This compound has been shown to have anticancer, anti-inflammatory, and antibacterial properties, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl-. One direction is to explore its potential in the treatment of neurodegenerative diseases. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, future research could focus on improving the solubility and bioavailability of this compound to enhance its efficacy in lab experiments. Overall, 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl- has the potential to be a valuable tool in scientific research and may have applications in the development of new therapeutics.
Méthodes De Synthèse
The synthesis of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl- can be achieved through several methods, including the reaction of 4-methylbenzylamine with 4-phenyl-2,3-dihydro-1H-imidazo[4,5-c][1,8]naphthyridin-1-one in the presence of a catalyst. Another method involves the reaction of 4-methylbenzylamine with 4-phenyl-2,3-dihydro-1H-imidazo[4,5-c][1,8]naphthyridin-1-one in the presence of a reducing agent. These methods have been shown to be effective in synthesizing this compound with high yields and purity.
Applications De Recherche Scientifique
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl- has been shown to have potential applications in scientific research. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory and antibacterial properties. Additionally, this compound has been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
139482-44-3 |
|---|---|
Nom du produit |
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-((4-methylphenyl)methyl)-5-phenyl- |
Formule moléculaire |
C23H18N4O |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
3-[(4-methylphenyl)methyl]-5-phenylimidazo[4,5-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C23H18N4O/c1-16-9-11-17(12-10-16)14-26-15-25-20-19-8-5-13-24-22(19)27(23(28)21(20)26)18-6-3-2-4-7-18/h2-13,15H,14H2,1H3 |
Clé InChI |
SJFPZCIJEQQZEO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C4=C3C=CC=N4)C5=CC=CC=C5 |
SMILES canonique |
CC1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C4=C3C=CC=N4)C5=CC=CC=C5 |
Autres numéros CAS |
139482-44-3 |
Synonymes |
3,5-Dihydro-3-((4-methylphenyl)methyl)-5-phenyl-4H-imidazo(4,5-c)(1,8) naphthyridin-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethenyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B141391.png)
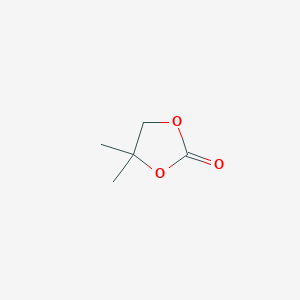
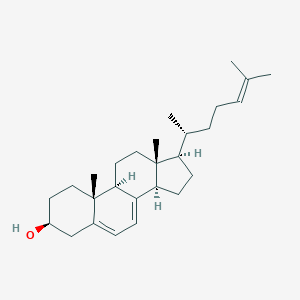
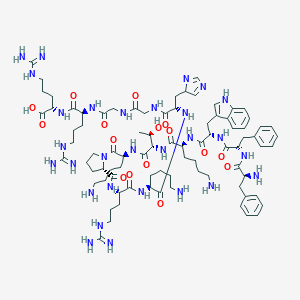
![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-ene](/img/structure/B141398.png)
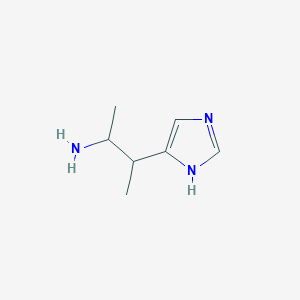
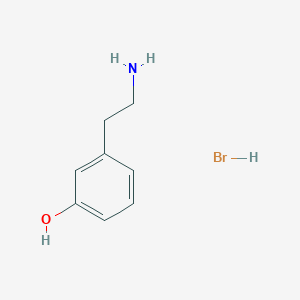
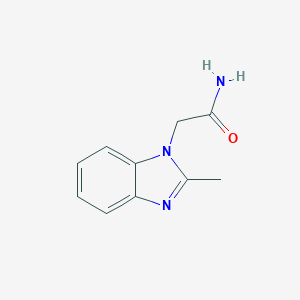
![N-[(4-bromophenyl)methyl]propan-1-amine](/img/structure/B141409.png)
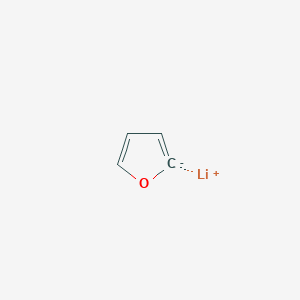
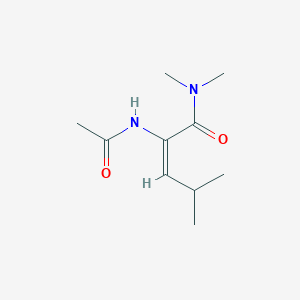
![3-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B141418.png)
